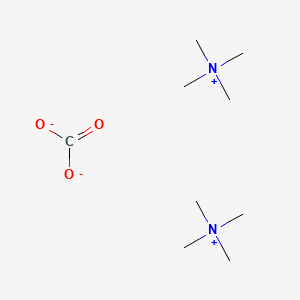
tetramethylazanium;carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylazanium;carbonate, also known as tetramethylammonium carbonate, is a quaternary ammonium compound. It consists of a tetramethylazanium cation and a carbonate anion. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylazanium;carbonate can be synthesized through the reaction of tetramethylammonium hydroxide with carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
(CH3)4NOH+CO2→(CH3)4N2CO3
Industrial Production Methods
In industrial settings, this compound is produced using ion exchange resins to process tetramethylammonium compounds. This method involves activating the resins and then using them to facilitate the reaction between tetramethylammonium hydroxide and carbon dioxide .
Chemical Reactions Analysis
Types of Reactions
Tetramethylazanium;carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can participate in substitution reactions where the carbonate anion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, in oxidation reactions, the product may be a different carbonate compound, while in substitution reactions, the product may be a new quaternary ammonium compound.
Scientific Research Applications
Tetramethylazanium;carbonate has a wide range of scientific research applications:
Biology: It is used in the preparation of various biological compounds and as a reagent in biochemical assays.
Industry: It is used in the production of polycarbonate resins and other industrial materials.
Mechanism of Action
The mechanism of action of tetramethylazanium;carbonate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of highly active species, such as tetramethylammonium alkoxides, which can participate in further reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium chloride
- Tetramethylammonium hydroxide
- Tetramethylammonium borohydride
Uniqueness
Tetramethylazanium;carbonate is unique due to its ability to act as a catalyst in metal-free transesterification reactions. It is also effective in reactions involving chelating substrates, which deactivate conventional metal salt catalysts .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
CAS No. |
40105-52-0 |
|---|---|
Molecular Formula |
C9H24N2O3 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
tetramethylazanium;carbonate |
InChI |
InChI=1S/2C4H12N.CH2O3/c2*1-5(2,3)4;2-1(3)4/h2*1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
WJZPIORVERXPPR-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















